
3,5-Dimethyl-1-(2-(trifluoromethoxy)ethyl)-1h-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1-(2-(trifluoromethoxy)ethyl)-1H-pyrazol-4-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with dimethyl and trifluoromethoxyethyl groups
Méthodes De Préparation
The synthesis of 3,5-Dimethyl-1-(2-(trifluoromethoxy)ethyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-(trifluoromethoxy)ethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient conditions for large-scale production .
Analyse Des Réactions Chimiques
3,5-Dimethyl-1-(2-(trifluoromethoxy)ethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
3,5-Dimethyl-1-(2-(trifluoromethoxy)ethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-1-(2-(trifluoromethoxy)ethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
3,5-Dimethyl-1-(2-(trifluoromethoxy)ethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester: This compound has a similar pyrazole core but different substituents, leading to distinct chemical and biological properties.
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one: Another pyrazole derivative with different functional groups, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties that are not observed in other similar compounds .
Propriétés
Formule moléculaire |
C8H12F3N3O |
|---|---|
Poids moléculaire |
223.20 g/mol |
Nom IUPAC |
3,5-dimethyl-1-[2-(trifluoromethoxy)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C8H12F3N3O/c1-5-7(12)6(2)14(13-5)3-4-15-8(9,10)11/h3-4,12H2,1-2H3 |
Clé InChI |
AQQQWHJMJBOENI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CCOC(F)(F)F)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


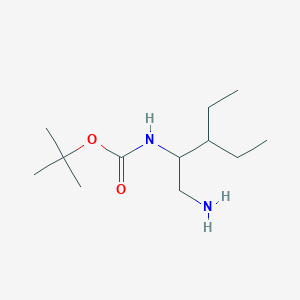
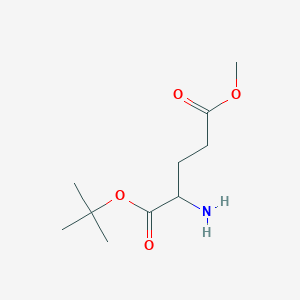
![Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13637170.png)
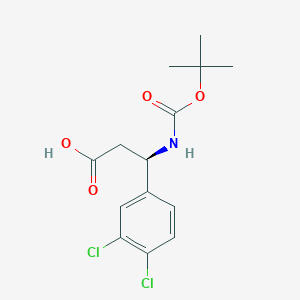
![8-(Cyclopropylmethyl)-3-methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13637178.png)
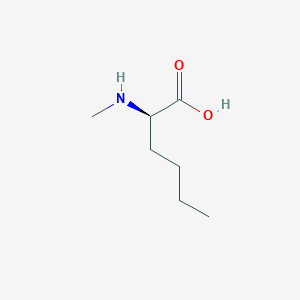

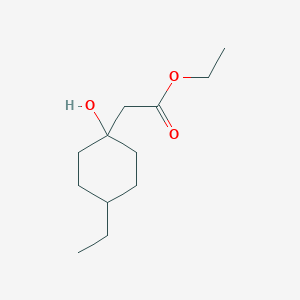
![7-methyl-2-phenyl-6-[3-(trifluoromethyl)phenyl]-2H,4H,5H,6H-pyrrolo[2,3-g]indazole-8-carbaldehyde](/img/structure/B13637228.png)



![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13637253.png)

